molecular formula C15H21N3O B8766564 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone

1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone

Cat. No. B8766564
M. Wt: 259.35 g/mol
InChI Key: OCRZMOXEFNXKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[6-(4-methylpiperazin-1-yl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C15H21N3O/c1-12(19)18-6-5-13-3-4-14(11-15(13)18)17-9-7-16(2)8-10-17/h3-4,11H,5-10H2,1-2H3

InChI Key

OCRZMOXEFNXKSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 1-acetyl-6-amino-2,3-dihydro-1H-indole (D10, 37.8 g, 0.22 mole), mechlorethamine hydrochloride (46 g, 0.24 mole) and anhydrous potassium carbonate (80 g, 0.58 mole) in 1-butanol (1800 ml) was heated at reflux for 8 h, then additional mechlorethamine hydrochloride (25 g, 0.13 mole) and potassium carbonate (41 g, 0.30 mole) were added and reflux continued for 3 h. The reaction mixture was allowed to cool and then washed with water (1000 ml). The aqueous wash was extracted with ethyl acetate, and the extract combined with the 1-butanol solution and concentrated in vacuo. The brown oily residue (60 g) was chromatographed on silica gel eluting with 0-8% MeOH/DCM to give an orange oil, which was trituated with ether to afford the title compound as a beige solid (12.2 g, 22%).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
22%

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